molecular formula C8H6FNO4 B1322320 2-Fluoro-4-nitrophenylacetic acid CAS No. 315228-19-4

2-Fluoro-4-nitrophenylacetic acid

Cat. No. B1322320
M. Wt: 199.14 g/mol
InChI Key: HKGNZXXYXCKJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrophenylacetic acid consists of a benzene ring substituted with a fluoro group, a nitro group, and an acetic acid group . The molecular weight of the compound is 199.14 .


Physical And Chemical Properties Analysis

2-Fluoro-4-nitrophenylacetic acid has a molecular weight of 199.14 and a density of 1.5±0.1 g/cm3 . The boiling point is 376.3±27.0 °C at 760 mmHg .

Scientific Research Applications

Photocage Development

2-Fluoro-4-nitrophenylacetic acid derivatives have been studied for their potential in developing zinc photocages. Photocages like DPAdeCageF, which is based on 2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid, show promise due to their high quantum yield and red-shifted excitation wavelengths. These properties make them competitive tools for biological applications, especially in the context of photodecarboxylation properties (Shigemoto et al., 2021).

Biochemical Photoprobes

The compound's derivatives, specifically 2-fluoro-4-nitrophenyl ethers, are explored as biochemical photoprobes. Their utility in photoreactions with various nucleophiles and thermal stability make them suitable for biochemical studies (Pleixats et al., 1989).

Fluorescent Labeling of Amino Acids

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative, is used in fluorescent labeling for high-performance liquid chromatography of amino acids. This application is significant for the sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Heterocyclic Scaffold Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for creating various nitrogenous heterocycles. This is crucial in drug discovery, where it facilitates the preparation of benzimidazoles, benzotriazoles, and other significant heterocycles (Křupková et al., 2013).

Synthesis of Aminomethylbenzimidazoles

Resin-bound 4-fluoro-3-nitrobenzoic acid is converted to various substituted benzimidazoles via solid-phase synthesis. This method is instrumental in generating 2-aminomethylbenzimidazoles, a new solid support strategy (Kilburn et al., 2000).

Analytical Applications

2-Fluoro-4-nitrophenylacetic acid and its derivatives find use in analytical chemistry for the synthesis of specific compounds and as intermediates in various chemical reactions. These applications are vital for developing new analytical methods and materials (Janczura et al., 2021).

Safety And Hazards

While specific safety data for 2-Fluoro-4-nitrophenylacetic acid is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring good ventilation .

properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNZXXYXCKJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622955
Record name (2-Fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrophenylacetic acid

CAS RN

315228-19-4
Record name (2-Fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.